molecular formula C20H16N4O3S B2849074 6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol CAS No. 203307-62-4

6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol

Cat. No.: B2849074
CAS No.: 203307-62-4
M. Wt: 392.43
InChI Key: ZKOLPAYPUZVKAK-UHFFFAOYSA-N
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Description

6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol is a complex organic compound characterized by its unique structure, which includes two methoxyphenyl groups and a sulfanyl group attached to a pteridin-4-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylboronic acid with a suitable pteridine precursor under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6,7-bis(4-methoxyphenyl)-2-sulfanylidene-1H-pteridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-26-13-7-3-11(4-8-13)15-16(12-5-9-14(27-2)10-6-12)22-18-17(21-15)19(25)24-20(28)23-18/h3-10H,1-2H3,(H2,22,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOLPAYPUZVKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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